molecular formula C4H8IN B596312 (S)-3-Iodo-pyrrolidine CAS No. 1289585-26-7

(S)-3-Iodo-pyrrolidine

Cat. No.: B596312
CAS No.: 1289585-26-7
M. Wt: 197.019
InChI Key: OHOSNNNRKXUISL-BYPYZUCNSA-N
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Description

Significance of Pyrrolidine (B122466) Ring Systems in Chemical Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a multitude of biologically active compounds. nih.govtandfonline.comresearchgate.net Its prevalence is a testament to its unique physicochemical properties, including hydrophilicity, basicity, and a rigid, non-planar structure. tandfonline.com This three-dimensional character, arising from the sp³-hybridized carbon atoms, allows for a greater exploration of pharmacophore space compared to flat, aromatic systems. nih.govresearchgate.net

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide range of diseases, including cancer, diabetes, and viral infections. nih.govtandfonline.commdpi.com Its presence in natural products, such as alkaloids, vitamins, and hormones, further underscores its biological relevance. researchgate.netmdpi.com Beyond its role in pharmaceuticals, pyrrolidine derivatives are also widely employed as organocatalysts and chiral ligands in asymmetric synthesis. nih.gov

Role of Halogenated Heterocycles as Synthetic Intermediates

Halogenated heterocycles are indispensable tools in the arsenal (B13267) of the synthetic organic chemist. sigmaaldrich.comsigmaaldrich.com The incorporation of a halogen atom (fluorine, chlorine, bromine, or iodine) into a heterocyclic ring system dramatically influences its reactivity. Halogens act as excellent leaving groups and can be readily substituted through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comsigmaaldrich.com

Furthermore, the electrophilic nature of halogens can be exploited to activate molecules towards cyclization reactions, leading to the formation of complex carbocyclic and heterocyclic frameworks. mdpi.compreprints.orgnih.gov This strategy, known as halocyclization, has gained significant traction as an efficient method for constructing diverse molecular architectures. mdpi.compreprints.orgnih.gov The specific halogen used can also influence the stereoselectivity of these transformations. preprints.orgnih.gov

Historical Context of Asymmetric Synthesis of Pyrrolidine Derivatives

The synthesis of enantiomerically pure pyrrolidine derivatives has been a long-standing objective in organic chemistry, driven by the stereospecific nature of biological systems. nih.gov Early methods often relied on the use of chiral auxiliaries to control the stereochemical outcome of reactions. While effective, these approaches often require additional synthetic steps for the attachment and removal of the auxiliary.

More recently, significant progress has been made in the development of catalytic asymmetric methods for the synthesis of chiral pyrrolidines. organic-chemistry.orgnih.govrsc.org These methods, which employ chiral catalysts to induce enantioselectivity, offer a more atom-economical and efficient alternative to auxiliary-based approaches. organic-chemistry.orgnih.govacs.org A variety of catalytic systems, including those based on transition metals and organocatalysts, have been successfully applied to the asymmetric synthesis of pyrrolidines. organic-chemistry.orgnih.govacs.org These advancements have enabled the synthesis of a wide range of structurally diverse and enantiomerically enriched pyrrolidine derivatives. organic-chemistry.orgnih.govnih.gov

Overview of (S)-3-Iodo-pyrrolidine's Strategic Importance

This compound stands at the crossroads of the aforementioned concepts, embodying the strategic advantages of both the pyrrolidine scaffold and halogenated intermediates. Its chiral nature makes it a valuable precursor for the synthesis of enantiomerically pure target molecules. The iodine atom at the 3-position serves as a versatile functional handle, allowing for a wide array of subsequent chemical transformations.

The synthesis of 3-iodopyrrolidine (B174656) derivatives can be achieved through methods such as the iodocyclization of homoallylamines. nih.govrsc.org Interestingly, the reaction conditions can be tuned to selectively produce either azetidine (B1206935) or pyrrolidine rings, with the latter being formed via thermal isomerization of the former. nih.govrsc.org This highlights the subtle yet powerful control that chemists can exert over reaction pathways to achieve desired structural outcomes.

The strategic importance of this compound lies in its potential as a key building block in the synthesis of complex, biologically active molecules. For instance, the related (S)-3-aminopyrrolidine scaffold has been explored for the development of dual inhibitors for Abl and PI3K kinases, which are important targets in cancer therapy. nih.gov The ability to introduce diverse substituents at the 3-position via the iodo-group allows for the systematic exploration of structure-activity relationships, a crucial aspect of drug discovery. researchgate.netacs.org

Data Tables

Table 1: Key Chemical Compounds

Compound NameChemical StructureKey Role
This compoundC₄H₈INChiral halogenated synthetic intermediate
PyrrolidineC₄H₉NCore heterocyclic scaffold
HomoallylamineGeneral Formula: R₂N-CH₂-CH=CH₂Starting material for iodocyclization
(S)-3-AminopyrrolidineC₄H₁₀N₂Scaffold for bioactive molecules

Table 2: Synthetic Reactions and Concepts

Reaction/ConceptDescriptionRelevance to this compound
IodocyclizationAn intramolecular cyclization reaction initiated by an electrophilic iodine source.A key method for the synthesis of 3-iodopyrrolidine derivatives from homoallylamines. nih.govrsc.org
Asymmetric SynthesisThe synthesis of a chiral compound in an enantiomerically enriched form.Crucial for producing the (S)-enantiomer of 3-iodopyrrolidine for stereospecific applications. nih.govrsc.org
Cross-Coupling ReactionsReactions that form a bond between two fragments with the aid of a metal catalyst.The iodine atom in this compound can participate in various cross-coupling reactions for further functionalization.
Structure-Activity Relationship (SAR)The relationship between the chemical structure of a molecule and its biological activity.The versatility of the iodo-group allows for the synthesis of a library of derivatives to study SAR.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-iodopyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8IN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOSNNNRKXUISL-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693551
Record name (3S)-3-Iodopyrrolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289585-26-7, 1289585-34-7
Record name Pyrrolidine, 3-iodo-, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289585-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Iodopyrrolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for S 3 Iodo Pyrrolidine and Its Stereoisomers

Stereoselective Iodocyclization Approaches

Stereoselective iodocyclization has proven to be a robust method for the synthesis of functionalized pyrrolidines. This approach involves the intramolecular cyclization of an unsaturated amine or a derivative, initiated by an iodine electrophile. The stereochemical outcome of the reaction is often influenced by the substrate's geometry and the reaction conditions employed.

Iodocyclization of Homoallylamines

The iodocyclization of homoallylamines is a well-established method for preparing iodinated pyrrolidines. This reaction typically proceeds via an iodiranium ion intermediate, followed by intramolecular nucleophilic attack by the nitrogen atom.

The outcome of the iodocyclization of homoallylamines can be highly dependent on the reaction conditions, leading to the selective formation of either four-membered azetidine (B1206935) rings or five-membered pyrrolidine (B122466) rings. researchgate.netscitechnol.comrsc.org Research has demonstrated that at room temperature, the iodocyclization of homoallylamines stereoselectively yields functionalized 2-(iodomethyl)azetidine derivatives in high yields. researchgate.netscitechnol.comrsc.orgrsc.orgresearchgate.net However, subtle changes in these conditions can shift the product distribution. For instance, the nature of the substituent on the homoallylamine can affect the ratio of azetidine to pyrrolidine formed. rsc.org The choice of base and solvent also plays a crucial role in directing the cyclization pathway. researchgate.netrsc.org

Table 1: Effect of Reaction Conditions on Azetidine vs. Pyrrolidine Formation
Starting MaterialConditionsMajor ProductMinor ProductReference
N-BenzylhomoallylamineI₂, NaHCO₃, MeCN, 20°Ccis-1-Benzyl-2-(iodomethyl)-4-phenylazetidine1-Benzyl-3-iodo-4-phenylpyrrolidine researchgate.net
N-BenzylhomoallylamineI₂, NaHCO₃, MeCN, 50°C1-Benzyl-3-iodo-4-phenylpyrrolidinecis-1-Benzyl-2-(iodomethyl)-4-phenylazetidine researchgate.net
Homoallylamine with 4-nitrophenyl groupI₂, NaHCO₃, MeCN, rtAzetidine derivativePyrrolidine derivative (3:1 ratio) researchgate.net
Homoallylamine with 2-nitrophenyl groupI₂, NaHCO₃, MeCN, rtAzetidine derivativePyrrolidine derivative (3:1 ratio) researchgate.net

A key factor influencing the ring size selectivity is the reaction temperature. researchgate.netscitechnol.comrsc.org At room temperature (around 20°C), the kinetic product, the 2-(iodomethyl)azetidine, is favored. researchgate.netscitechnol.comresearchgate.net However, upon increasing the temperature to 50°C, a switch in the reaction outcome is observed, leading to the stereoselective formation of the thermodynamically more stable 3-iodopyrrolidine (B174656) derivatives. researchgate.netscitechnol.comrsc.orgrsc.org It has been shown that these pyrrolidines are formed through the thermal isomerization of the initially formed azetidines. researchgate.netscitechnol.comrsc.orgrsc.org This temperature-dependent pathway divergence provides a valuable method for selectively synthesizing either azetidines or pyrrolidines from the same homoallylamine precursor. researchgate.netscitechnol.com

The presence and nature of a base are critical in the iodocyclization of homoallylamines. Bases such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are commonly used to neutralize the HI generated during the reaction, which can otherwise lead to side reactions. researchgate.netnih.gov In the absence of a base, the reaction of (E)-homoallylic sulfonamides can lead to the formation of cis-2,5-disubstituted-3-iodopyrrolidine isomers. nih.govresearchgate.netrsc.org Conversely, when a base like potassium carbonate is used, the reaction yields the trans-2,5-disubstituted-3-iodopyrrolidines in high yields. nih.govresearchgate.netrsc.org This highlights the base's role in controlling the stereochemical outcome of the cyclization, likely by influencing the conformation of the substrate during the ring-closing step.

Temperature-Dependent Pathway Divergence

Iodocyclization of Homoallylic Sulfonamides

The use of homoallylic sulfonamides in iodocyclization reactions offers several advantages, including increased stability of the starting materials and often enhanced stereoselectivity in the cyclization process. nih.govacs.orgacs.org This method has been successfully applied to the asymmetric synthesis of trans-2,5-disubstituted pyrrolidines. nih.govacs.orgacs.org

A significant advancement in this area involves the use of enantiopure homoallylic sulfonamides derived from sulfinimines. nih.govacs.orgacs.orgrsc.orgresearchgate.netrsc.org This strategy allows for the synthesis of optically active 3-iodopyrrolidines. The process typically begins with a diastereoselective Mannich-type reaction involving a chiral sulfinimine to establish the initial stereocenter. acs.org The resulting β-amino ester is then converted in several steps to the homoallylic sulfonamide precursor. rsc.orgresearchgate.netrsc.org The subsequent iodocyclization, often carried out using iodine and potassium carbonate, proceeds with high stereoselectivity to afford trans-2,5-disubstituted 3-iodopyrrolidines. nih.govacs.orgacs.orgresearchgate.netrsc.org A noteworthy aspect of this method is that often only the (E)-isomer of the homoallylic sulfonamide undergoes efficient cyclization, simplifying the purification process as separation of the E/Z isomers of the precursor is not always necessary. nih.govacs.org

Table 2: Iodocyclization of Sulfinimine-Derived Homoallylic Sulfonamides
PrecursorReagentsProductYieldDiastereomeric RatioReference
(R)-N-(tert-Butylsulfinyl)-5-phenyl-pent-1-en-3-amine1. Oxidation 2. I₂, K₂CO₃, aq. MeCN(2S,3R,5R)-N-(tert-Butylsulfonyl)-3-iodo-5-phenylpyrrolidine58%95:5 acs.org
E/Z mixture of homoallylic sulfonamideI₂, K₂CO₃, H₂O, MeCNtrans-2,5-disubstituted 3-iodopyrrolidine-- researchgate.net
Control of E:Z Isomerism in Substrates

The stereochemical outcome of iodocyclization to form substituted pyrrolidines is highly dependent on the geometry of the starting homoallylic substrate. Research has shown that in the synthesis of trans-2,5-disubstituted 3-iodopyrrolidines from homoallylic sulfonamides, only the E-isomer of the substrate undergoes efficient cyclization. nih.gov The Z-isomers often result in poor yields and lower selectivity. nih.gov This highlights the necessity of controlling the E:Z isomer ratio in the precursor homoallylic sulfonamides.

One strategy to obtain the desired E-isomer involves the Wittig reaction in the synthesis of homoallylic sulfonamides. However, this often produces inseparable E:Z mixtures. nih.gov While it is not always necessary to separate these mixtures because only the E-isomer reacts, this can result in modest yields of the desired iodopyrrolidine, which may be a drawback in a multi-step synthesis. nih.gov

To address the issue of unfavorable E:Z ratios, photoisomerization techniques have been explored. For instance, irradiation of an E:Z mixture of a homoallylic sulfonamide at 300 nm in the presence of phenyldisulfide can significantly improve the proportion of the E-isomer. nih.gov In one case, an E:Z ratio was improved from 4:6 to 8:2, leading to a higher isolated yield of the corresponding trans-2,5-disubstituted 3-iodopyrrolidine after iodocyclization. nih.gov

Iodocyclization Promoted by Oxidants (e.g., Oxone Oxidation of KI)

An alternative to using molecular iodine directly is the in-situ generation of the iodinating species from a halide salt using an oxidant. Oxone (potassium peroxymonosulfate) in combination with potassium iodide (KI) has been shown to be an effective system for promoting the iodocyclization of unsaturated tosylamides. organic-chemistry.org This method provides good yields of N-tosyl iodopyrrolidines. organic-chemistry.org

The use of Oxone as an oxidant offers a convenient and environmentally friendly approach. cardiff.ac.uk This system can also be applied to the synthesis of other halogenated heterocycles. For instance, the combination of ammonium (B1175870) bromide and Oxone has been used for the regioselective bromination of aromatic compounds. acs.org

Strategies for Enantioselective Synthesis

Chiral Auxiliary Protocols in Precursor Synthesis

The enantioselective synthesis of (S)-3-Iodo-pyrrolidine and its derivatives often relies on the use of chiral auxiliaries to control the stereochemistry during the formation of key precursors. A prominent strategy involves the use of sulfinimines, which are chiral nitrogen compounds. The asymmetric addition of nucleophiles to chiral sulfinimines allows for the stereocontrolled synthesis of enantiopure β-amino aldehydes and their derivatives. nih.govacs.org These enantiopure intermediates are then converted to the desired homoallylic sulfonamides.

For example, enantiopure N-sulfinyl β-amino Weinreb amides can be selectively reduced to N-sulfinyl β-amino aldehydes. nih.gov These aldehydes can then be subjected to a Wittig reaction to introduce the alkene functionality, yielding the homoallylic sulfonamide precursor for iodocyclization. nih.govacs.org

Another approach utilizes pseudoephedrine as a chiral auxiliary. caltech.edu Pseudoephedrine amides can undergo highly diastereoselective alkylations to create chiral centers. caltech.edu This methodology provides access to enantiomerically enriched products that can be further elaborated to form pyrrolidine rings.

The Ellman auxiliary protocol is another effective method for the stereoselective synthesis of precursors. It has been used in the allylation of imines to produce single enantiomer homoallylic amines, which can then be cyclized to form non-racemic pyrrolidine derivatives. rsc.org

Control of Enantiopurity in Cyclization Reactions

The use of enantiopure starting materials, such as those derived from amino acids, is another strategy to ensure the enantiopurity of the final product. csic.es For instance, L-glutamic acid can be used as a chiral starting material in an enantiodivergent synthesis to access both enantiomers of a pyrrolidine alkaloid. csic.es

It has been demonstrated that the iodocyclization of single enantiomer homoallylic amines, prepared using an Ellman auxiliary, proceeds without loss of enantiopurity. rsc.org This underscores the reliability of the iodocyclization reaction in preserving the stereochemical integrity of the chiral centers.

Alternative Synthetic Routes to 3-Iodopyrrolidine Core

While iodocyclization is a primary method, other routes to the 3-iodopyrrolidine core exist. One such alternative involves the thermal isomerization of 2-(iodomethyl)azetidine derivatives. researchgate.netresearchgate.netrsc.org Room temperature iodocyclization of homoallylamines can stereoselectively produce functionalized 2-(iodomethyl)azetidines. researchgate.netresearchgate.netrsc.org Upon heating to around 50°C, these azetidines can isomerize to form the thermodynamically more stable 3-iodopyrrolidine derivatives. rsc.orgresearchgate.netresearchgate.net This temperature-controlled switch allows for the selective synthesis of either the azetidine or the pyrrolidine ring system from the same starting material. rsc.orgresearchgate.netresearchgate.net

Another approach involves the functionalization of a pre-existing pyrrolidine ring. For example, the Mitsunobu coupling of a protected 2-hydroxymethyl-3-pyrroline with a substituted iodopyridinol can be used to introduce the iodo-substituent, although this is not a direct synthesis of the 3-iodopyrrolidine core itself but rather a derivative. nih.gov

Halogenation of Pyrrolidine Derivatives

Direct halogenation of pre-existing pyrrolidine rings is a common strategy to introduce an iodine atom. This approach often involves the conversion of a hydroxyl group into a good leaving group, followed by nucleophilic substitution with an iodide source.

A prevalent method involves the iodination of N-protected (S)-pyrrolidin-3-ol. The nitrogen is typically protected with groups like carbamates (e.g., Cbz, Boc) to prevent side reactions. The hydroxyl group can be activated and displaced by iodine in a one-pot procedure. For instance, a one-pot oxidative decarboxylation-β-iodination of α-amino acid carbamates has been described as a mild procedure to introduce iodine at the previously unfunctionalized 3-position. acs.org This method can lead to 2,3-disubstituted pyrrolidines with a trans relationship between the substituents. acs.org

Another approach involves the direct conversion of proline derivatives into 2-aryl-3-iodopyrrolidines. rsc.org This metal-free process utilizes a sequential radical decarboxylation–oxidation–iodination–arylation reaction under mild conditions. rsc.org The resulting iodinated pyrrolidines are valuable precursors for a variety of alkaloid and drug analogues. rsc.org

Starting MaterialReagentsProductYieldKey Features
Proline Carbamate (R=Cbz)Hypervalent Iodine Reagents, Arene2-Aryl-3-iodopyrrolidine63-80%Metal-free, one-pot, mild conditions. rsc.org
α-Amino Acid CarbamatesOxidative Decarboxylation & Iodination Reagents2,3-Disubstituted Pyrrolidines-Mild procedure, introduces iodine at C-3. acs.org

Ring-Closure Reactions Incorporating Iodine

Iodocyclization reactions, where an iodine-containing reagent promotes the cyclization of an unsaturated amine, are a powerful tool for the stereoselective synthesis of 3-iodopyrrolidines. These reactions often proceed via an iodonium (B1229267) ion intermediate, and the stereochemical outcome can be influenced by the substrate geometry and reaction conditions.

One notable method is the iodocyclization of homoallylamines. Room temperature iodocyclization of these substrates can stereoselectively produce functionalized 2-(iodomethyl)azetidine derivatives. rsc.orgresearchgate.netnih.gov However, increasing the reaction temperature to 50 °C shifts the reaction outcome to the stereoselective formation of functionalized 3-iodopyrrolidine derivatives. rsc.orgresearchgate.netnih.gov These pyrrolidines are formed through a thermal isomerization of the initially formed azetidines. rsc.orgresearchgate.netnih.gov This temperature-dependent selectivity provides a divergent route to either azetidines or pyrrolidines from a common precursor. rsc.orgresearchgate.net

The iodocyclization of enantiopure homoallylic sulfonamides, derived from sulfinimines, provides an effective route to trans-2,5-disubstituted 3-iodopyrrolidines. acs.orgnih.gov This methodology is valuable for the asymmetric synthesis of this important heterocyclic system. acs.orgnih.gov The use of a base, such as potassium carbonate, is often crucial. In the presence of a base, (E)-homoallylic sulfonamides undergo a 5-endo-trig iodocyclization to give trans-2,5-disubstituted-3-iodopyrrolidines in high yields. nih.govrsc.org In the absence of a base, the initially formed kinetic trans products can isomerize to the thermodynamically more stable cis-2,5-disubstituted pyrrolidines. nih.govrsc.orgsemanticscholar.org

Furthermore, the electrophilic cyclization of propargylic aziridines with iodine has been shown to produce 3-iodopyrroles, which are structurally related to 3-iodopyrrolidines. researchgate.net

Substrate TypeReagentsProductStereochemistryKey Findings
HomoallylaminesIodine2-(Iodomethyl)azetidineStereoselectiveOccurs at room temperature. rsc.orgresearchgate.netnih.gov
HomoallylaminesIodine, 50°C3-IodopyrrolidineStereoselectiveFormed via thermal isomerization of azetidine. rsc.orgresearchgate.netnih.gov
(E)-Homoallylic SulfonamidesI₂, K₂CO₃trans-2,5-Disubstituted-3-iodopyrrolidinetransKinetic product. nih.govrsc.org
(E)-Homoallylic SulfonamidesI₂ (no base)cis-2,5-Disubstituted-3-iodopyrrolidinecisThermodynamic product via isomerization. nih.govrsc.orgsemanticscholar.org
Enantiopure Homoallylic SulfonamidesI₂/K₂CO₃trans-2,5-Disubstituted 3-iodopyrrolidinestransAsymmetric synthesis. acs.orgnih.gov

Stereochemical Aspects and Reaction Mechanisms

Stereochemical Outcomes of Iodocyclization Reactions

The iodocyclization of homoallylamines to form 3-iodopyrrolidines is a stereoselective process that can yield either cis- or trans-substituted products, depending on the reaction conditions. rsc.orgresearchgate.net

Research has demonstrated that the iodocyclization of homoallylamines can be manipulated to selectively produce either cis- or trans-3-iodopyrrolidines. rsc.orgresearchgate.net For instance, the iodine-mediated cyclization of homoallylamines at room temperature often leads to the formation of cis-2,4-disubstituted azetidines. researchgate.net These azetidines can then isomerize to the thermodynamically more stable cis-3-iodopyrrolidines upon heating. rsc.orgresearchgate.net

A key finding is that by carefully controlling the reaction sequence and temperature, it is possible to synthesize both cis- and trans-substituted 3-aminopyrrolidine (B1265635) derivatives from the same starting homoallylamine. rsc.orgnih.gov If a nucleophile, such as a primary amine, is introduced after the thermal isomerization of the azetidine (B1206935) to the cis-pyrrolidine, an S_N2 reaction can occur, leading to the trans-substituted pyrrolidine (B122466). rsc.org Conversely, direct reaction pathways can favor the cis isomer. rsc.org This stereochemical divergence is a powerful tool in synthetic chemistry.

Table 1: Stereoselective Synthesis of Pyrrolidine Derivatives

Starting Material Reaction Conditions Major Product Stereochemistry Reference
Homoallylamine 1. I₂, 20°C; 2. Heat to 50°C 3-Iodopyrrolidine (B174656) cis rsc.orgresearchgate.net
Homoallylamine 1. I₂, 20°C; 2. Isomerization; 3. Nucleophile 3-Aminopyrrolidine trans rsc.org

Several factors play a critical role in dictating the relative stereochemistry of the resulting pyrrolidine ring.

Reaction Temperature: Temperature is a significant factor. Lower temperatures (e.g., room temperature) favor the formation of the kinetic product, which is often a 2-(iodomethyl)azetidine derivative. rsc.orgnih.gov Increasing the temperature (e.g., to 50°C) promotes the thermal isomerization of the azetidine to the more stable 3-iodopyrrolidine. rsc.orgresearchgate.netnih.gov

Addition Sequence of Reagents: The order in which reagents are added can determine the final stereochemistry. rsc.org As mentioned, adding a nucleophile before or after the isomerization of the intermediate azetidine allows for the selective synthesis of either cis or trans products. rsc.orgnih.gov

Substrate Structure: The inherent structure of the starting homoallylamine, including the nature of substituents, can influence the preferred transition state and, consequently, the stereochemical outcome. rsc.org

Solvent: The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction pathway and stereoselectivity. researchgate.net

Diastereoselectivity in Cis- and Trans-Substituted Pyrrolidine Formation

Mechanistic Pathways of Iodocyclization

The formation of 3-iodopyrrolidines is understood to proceed through a series of well-defined mechanistic steps, involving key intermediates that dictate the final stereochemistry.

The initial step of the iodocyclization involves the addition of iodine to the carbon-carbon double bond of the homoallylamine. This addition is proposed to form two diastereomeric iodiranium (or iodonium) ion intermediates. rsc.org The subsequent intramolecular attack by the amine nitrogen on one of the carbons of the iodiranium ion leads to the cyclized product. The stereochemistry of this initial intermediate is crucial in determining the subsequent reaction pathway.

A significant aspect of the mechanism is the isomerization of the initially formed azetidine to the more stable pyrrolidine ring. rsc.orgresearchgate.netresearchgate.net This process is believed to proceed through an aziridinium (B1262131) ion-pair intermediate. rsc.orgnih.govresearchgate.net The formation of this three-membered ring cation allows for the subsequent ring expansion to the five-membered pyrrolidine. The stereochemically divergent synthesis of both cis and trans pyrrolidines strongly supports this aziridinium ion-pair isomerization pathway. rsc.orgresearchgate.netnih.govresearchgate.net This pathway involves the dissociation of the C-I bond in the 2-(iodomethyl)azetidine to form the aziridinium ion and an iodide anion, which then recombine to form the 3-iodopyrrolidine.

Aziridinium Ion-Pair Isomerization Pathways

Stereoretentive Transformations Involving Pyrrolidine Core

The transformation of pyrrolidine rings into cyclobutane (B1203170) structures represents a significant synthetic strategy, particularly when the stereochemical integrity of the starting material is maintained. This section explores the mechanistic details of such stereoretentive contractions.

The conversion of pyrrolidines to cyclobutanes can proceed with a high degree of stereospecificity. researchgate.netacs.orgnih.gov This transformation is particularly valuable for the synthesis of enantiopure cyclobutanes, leveraging the wide availability of methods for the asymmetric synthesis of pyrrolidines. acs.orgnih.gov The reaction is understood to proceed through a radical pathway involving a 1,4-biradical intermediate. researchgate.netacs.org

The process is initiated by an electrophilic amination of the pyrrolidine. acs.org Reagents such as those derived from hypervalent iodine(III) compounds, like (diacetoxyiodo)benzene (B116549) (PIDA) or hydroxy(tosyloxy)iodobenzene (HTIB), in the presence of an ammonia (B1221849) source like ammonium (B1175870) carbamate, generate an iodonitrene species in situ. acs.orgnih.gov This iodonitrene transfers a nitrogen atom to the pyrrolidine, forming a reactive 1,1-diazene intermediate. acs.orgacs.org

The crucial step for the ring contraction is the extrusion of molecular nitrogen (N₂) from the 1,1-diazene. acs.orgacs.org This nitrogen extrusion leads to the formation of a 1,4-biradical species. acs.orgacs.org The stereochemical outcome of the reaction is determined at this stage. The rapid collapse of the singlet 1,4-biradical through C-C bond formation to yield the cyclobutane ring occurs stereoretentively, meaning the stereochemistry of the original pyrrolidine is preserved in the cyclobutane product. acs.orgnih.gov This high fidelity is attributed to the rate of C-C bond formation being significantly faster than the rate of bond rotation in the biradical intermediate, which would lead to stereochemical scrambling. nih.gov

Experimental evidence for the involvement of a radical intermediate includes the suppression of cyclobutane formation in the presence of radical scavengers like TEMPO, 1,1-diphenylethylene, and 9,10-dihydroanthracene. acs.org Furthermore, the observation of β-fragmentation products, such as methyl cinnamate (B1238496) in certain reactions, is consistent with the presence of a 1,4-biradical intermediate. acs.org

The efficiency of the ring contraction can be influenced by substituents on the pyrrolidine ring. For instance, the Thorpe-Ingold effect can play a role, where gem-disubstitution at the β-position of the pyrrolidine can lead to higher yields of the cyclobutane product. researchgate.net The reaction has been successfully applied to the synthesis of various substituted cyclobutanes, including challenging unsymmetrical spirocyclobutanes. researchgate.netacs.org

Table 1: Reaction Conditions and Yields for Pyrrolidine to Cyclobutane Contraction

Pyrrolidine Substrate Reagents Solvent Temperature (°C) Product Yield (%) Ref
Pyrrolidine 4 HTIB, Ammonium Carbamate 2,2,2-Trifluoroethanol 80 Cyclobutane 5 69 acs.org
Pyrrolidine 51 HTIB, Ammonium Carbamate Toluene 110 Cyclobutane 52 32 acs.org
Pyrrolidine 28 (with β-diester group) Standard Conditions - - Cyclobutane Product 76 researchgate.net
Pyrrolidine 24 (without β-methyl group) Standard Conditions - - Cyclobutane Product 50 researchgate.net
Spirooxindole Pyrrolidine 43 Standard Conditions - - Spirocyclobutane 44 46 researchgate.net

Density Functional Theory (DFT) calculations have provided significant insights into the mechanism of the stereoretentive contraction of pyrrolidines to cyclobutanes. acs.orgnih.govresearchgate.net These computational studies support the experimental findings and offer a detailed picture of the energetic landscape of the reaction, particularly concerning the key 1,4-biradical intermediates. acs.orgresearchgate.net

The calculations show that the 1,4-biradical is formed as an open-shell singlet species. acs.orgresearchgate.net A key finding from these studies is that the collapse of this open-shell singlet 1,4-biradical to the final cyclobutane product is a barrierless process. acs.orgresearchgate.net This explains the high stereoretention observed experimentally; the cyclization is so fast that there is no opportunity for bond rotation within the biradical that would lead to a loss of stereochemical information. acs.orgnih.gov The energy required for the rotation of the radicals is significantly higher than the energy for cyclization. acs.orgnih.gov

Computational studies have also been used to investigate the reactivity of different pyrrolidine derivatives. acs.org For example, for a series of derivatives with different substituents (R = 2-Cl, 4-OMe), DFT calculations of the activation energy for the rate-determining step were compared with experimental yields. acs.org Interestingly, the calculated activation barriers did not directly correlate with the observed yields, suggesting that other factors may influence the reaction efficiency for certain substrates, particularly those with electron-rich arenes. acs.org

Furthermore, DFT calculations have been employed to explore the potential for this methodology to be extended to the synthesis of more complex structures, such as researchgate.net-ladderanes and other bicyclic cyclobutanes, by examining the activation energies for the ring contraction of corresponding azabicyclo derivatives. acs.orgresearchgate.netacs.org

The mechanism involves an initial, highly exergonic formation of the 1,1-diazene, followed by the simultaneous cleavage of the two C-N bonds, releasing N₂ and forming the singlet 1,4-biradical. acs.org This biradical can exist in a gauche conformation, which can then proceed through a barrierless collapse to the desired cyclobutane or undergo a competing β-fragmentation pathway, which has a small energy barrier. acs.org The computational models, often using functionals like (U)M06-2X-D3 with appropriate basis sets and solvation models, provide detailed energetic profiles for these competing pathways. acs.orgresearchgate.net

Table 2: Calculated Energy Barriers for Pyrrolidine Ring Contraction

Process Intermediate/Transition State Computational Method Calculated Energy Barrier (kcal/mol) Finding Ref
N₂ Extrusion (rds) 1,1-Diazene → 1,4-Biradical (U)M06-2X-D3/6-311G(d,p) 17.7 (for R = 2-Cl) Rate-determining step acs.org
N₂ Extrusion (rds) 1,1-Diazene → 1,4-Biradical (U)M06-2X-D3/6-311G(d,p) 16.0 (for R = 4-OMe) Lower barrier, but lower experimental yield acs.org
Biradical Collapse Gauche 1,4-Biradical → Cyclobutane (U)M06-2X-D3/6-311G(d,p) Barrierless Explains stereoretention acs.orgresearchgate.net
β-Fragmentation Gauche 1,4-Biradical → Alkene byproduct (U)M06-2X-D3/6-311G(d,p) 5.5 Competing pathway acs.org
Radical Rotation 1,4-Biradical (U)M06-2X-D3/6-311G(d,p) 4.6 Higher than barrierless collapse researchgate.net

Reactivity and Derivatization of S 3 Iodo Pyrrolidine

Functionalization at the Nitrogen Atom (e.g., N-Protection, N-Alkylation)

The secondary amine in the pyrrolidine (B122466) ring is a nucleophilic center and can readily undergo various functionalization reactions. researchgate.net Common transformations include N-protection and N-alkylation.

N-Protection: Protecting the nitrogen atom is often a crucial step in multi-step syntheses to prevent unwanted side reactions. researchgate.net The choice of protecting group is important and depends on its stability under various reaction conditions and the ease of its removal. orgsyn.org Common protecting groups for pyrrolidines include:

Boc (tert-butoxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to many reaction conditions but can be removed under acidic conditions.

Cbz (benzyloxycarbonyl): Introduced using benzyl (B1604629) chloroformate, it is removed by hydrogenolysis.

Sulfonyl groups (e.g., tosyl, SES): These electron-withdrawing groups can reduce the reactivity of the pyrrole (B145914) nitrogen. researchgate.net The 2-(trimethylsilyl)ethanesulfonyl (SES) group is notable for its stability and mild removal conditions using fluoride (B91410) sources. orgsyn.org

In a study on palladium-catalyzed C-H arylation, both N-Boc and N-Cbz protected pyrrolidines were used successfully, indicating the compatibility of these protecting groups with such transformations. acs.orgresearchgate.net

N-Alkylation: The nitrogen can be alkylated using various alkyl halides or other electrophilic reagents. This reaction introduces alkyl substituents onto the nitrogen atom, modifying the properties of the pyrrolidine derivative. The N-alkylation of N-Pf-protected amino compounds has been shown to proceed while preserving the enantiomeric purity of the original molecule. nih.gov

Transformations Involving the Pyrrolidine Ring System

Beyond direct substitution at C3 and functionalization at the nitrogen, the pyrrolidine ring itself can undergo more complex transformations.

Ring expansion and contraction reactions offer pathways to different heterocyclic or carbocyclic structures from pyrrolidine precursors.

Ring Expansion: While specific examples starting directly from (S)-3-Iodo-pyrrolidine are not prevalent in the provided search results, general methods for ring expansion exist. For instance, the Tiffeneau–Demjanov rearrangement can expand a ring via a pinacol-type rearrangement. wikipedia.org A Lewis acid-promoted reaction between azadienes and cyclobutamines was shown to lead to nitrogen-containing medium-sized rings through a Michael addition and ring-expansion cascade. nih.gov It has also been noted that the isomerization of certain iodoazetidines can lead to the formation of 3-iodopyrrolidines, representing a ring expansion from a four-membered to a five-membered ring. rsc.org

Ring Contraction: Recent research has demonstrated the stereoselective synthesis of functionalized cyclobutanes through the ring contraction of pyrrolidines. acs.org This transformation was achieved using iodonitrene chemistry, where an electrophilic amination of the pyrrolidine nitrogen leads to a 1,1-diazene intermediate. This intermediate then extrudes nitrogen gas to form a 1,4-biradical, which cyclizes to the cyclobutane (B1203170) product with a high degree of stereospecificity. acs.org This method was successfully applied to the formal synthesis of the natural product piperarborenine B. acs.org Other ring contraction methods, such as the Wolff rearrangement of cyclic α-diazoketones, are also known. wikipedia.orgresearchgate.net

While the C3 position is activated by the iodo group, functionalization at other positions of the pyrrolidine ring, such as C2, C4, or C5, is also possible, often guided by directing groups or specific reaction conditions.

Palladium-catalyzed C(sp³)–H arylation has been used for the regio- and stereoselective functionalization of pyrrolidines at the C4 position. acs.orgacs.org In these reactions, a directing group, such as an aminoquinoline amide attached at the C3 position, guides the palladium catalyst to activate the C4-H bond, leading to cis-3,4-disubstituted pyrrolidines. acs.orgresearchgate.net Mechanistic studies involving deuterium (B1214612) labeling confirmed that C-H activation occurs at both C2 and C4, but with a preference for the C4 position under the optimized conditions. acs.org

Furthermore, catalyst-tuned hydroalkylation reactions of 3-pyrrolines can provide either C2- or C3-alkylated pyrrolidines depending on the metal catalyst (Co or Ni) used. organic-chemistry.org While this applies to an unsaturated precursor, it highlights the potential for selective functionalization around the pyrrolidine core.

Ring Expansion and Contraction Reactions

Regioselectivity and Chemoselectivity in Reactions

Regioselectivity refers to the preference for a reaction to occur at one position over another, while chemoselectivity is the preferential reaction of one functional group in the presence of others. For this compound and its derivatives, these principles are paramount in guiding synthetic outcomes, particularly in nucleophilic substitution reactions.

The key to controlling reactivity lies in the protection of the pyrrolidine nitrogen. Unprotected this compound can exhibit complex reactivity due to the nucleophilic nature of the secondary amine. Therefore, the nitrogen is commonly protected with an electron-withdrawing group, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. thieme-connect.debeilstein-journals.org This protection serves two main purposes: it suppresses the nucleophilicity and basicity of the nitrogen, preventing it from competing with external nucleophiles or interfering in reactions, and it enhances the electrophilicity of the C3 carbon, making it a prime target for nucleophilic attack. organic-chemistry.org

Nucleophilic Substitution at the C3 Position

The carbon-iodine bond is relatively weak and iodine is an excellent leaving group, making the C3 position of N-protected this compound highly susceptible to nucleophilic substitution. libretexts.org These reactions are often highly regioselective, with the nucleophile exclusively attacking the C3 carbon.

Research indicates that these substitutions typically proceed via an S_N2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.com This is evidenced by the stereochemical outcome of the reactions, where a "backside attack" by the nucleophile leads to an inversion of configuration at the C3 center. For instance, the reaction of a cis-3-iodopyrrolidine derivative with a nucleophile results in the formation of a trans-substituted product. acs.org This stereospecificity is a hallmark of the S_N2 pathway. masterorganicchemistry.com

In some cases, the reaction pathway can be influenced by neighboring group participation from the pyrrolidine nitrogen, especially if it is not adequately protected. The nitrogen can displace the iodide internally to form a strained, bicyclic aziridinium (B1262131) ion intermediate. researchgate.net The subsequent ring-opening by an external nucleophile occurs regioselectively, typically at one of the bridgehead carbons, to yield the substituted pyrrolidine product. researchgate.net The stereochemical outcome of such a two-step process can be different from that of a direct S_N2 displacement.

The table below summarizes representative nucleophilic substitution reactions on N-protected 3-iodopyrrolidine (B174656) derivatives, highlighting the regioselectivity for the C3 position.

Starting MaterialNucleophileNucleophile TypeConditionsProductYieldReference
N-Protected 3-IodopyrrolidinePrimary/Secondary AminesAmineControlled temperatureN-Protected 3-Aminopyrrolidine (B1265635) (trans-isomer)Good to Excellent researchgate.net
N-Alkyl-3-chloropyrrolidineSodium Cyanide (NaCN)CyanideDimethylsulfoxide (DMSO)N-Alkyl-3-cyanopyrrolidineNot specified researchgate.net
N-Cbz-2,3-dihydropyrroleAlcohols (ROH) with NISOtherN-Iodosuccinimide (NIS)N-Cbz-2-alkoxy-3-iodopyrrolidine (trans)70-74% thieme-connect.de
(E)-homoallylic sulfonamideIodine with K₂CO₃/Na₂CO₃OtherAcetonitriletrans-2,5-disubstituted-3-iodopyrrolidineHigh mdpi.com

Chemoselectivity in Derivatization

Chemoselectivity becomes critical when multiple reactive functional groups are present or when sequential reactions are planned. The use of orthogonal protecting groups is a key strategy. The N-Boc group, for example, is stable to the basic or nucleophilic conditions often used for substitution at C3 but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) without disturbing the newly introduced substituent. organic-chemistry.org This allows for a two-step, chemoselective derivatization: first, nucleophilic substitution at C3, followed by N-deprotection to free the amine for subsequent reactions like acylation or alkylation.

The choice of reagents and reaction conditions can also direct the outcome in a chemoselective manner. For instance, in the synthesis of pyrrolidine derivatives, the selection of a specific base can favor N-cyclization over O-cyclization in substrates containing both nitrogen and oxygen nucleophiles, demonstrating how reaction parameters can tune the chemoselectivity. mdpi.com Similarly, in transformations of related piperidine (B6355638) structures that proceed through pyrrolidine intermediates, the choice of oxidant and additives can selectively determine whether the final product is a pyrrolidin-2-one or a 3-iodopyrrole.

The following table illustrates examples of chemoselective reactions involving pyrrolidine derivatives.

SubstrateReaction TypeReagentsKey Selective OutcomeReference
Various AminesN-Protection(Boc)₂O, cat. Iodine, solvent-freeChemoselective N-tert-butoxycarbonylation of primary and secondary amines. organic-chemistry.org
N-Protected HydroxyprolineO-AlkylationAlkyl halide, specific solvent system (DMSO/THF)Selective O-alkylation over reaction at the carboxylate anion due to specific solvation. researchgate.net
2-HydroxycarbazoleN-ArylsulfonylationArSO₂Cl, DMF additiveChemoselective N-arylsulfonylation over O-sulfonylation due to specific solvation of the O-anion by DMF. researchgate.net
N-ethoxycarbonyl-N'-allylureaCyclizationI₂, NaHCO₃Exclusive O-cyclization is observed over N-cyclization. mdpi.com

Applications of S 3 Iodo Pyrrolidine As a Chiral Building Block

Role in Medicinal Chemistry Research (as a synthetic intermediate)

In the realm of medicinal chemistry, (S)-3-iodo-pyrrolidine and its derivatives serve as crucial synthetic intermediates for the generation of novel drug candidates and analogues of biologically active compounds. The pyrrolidine (B122466) scaffold is a common feature in many medicinally relevant molecules. nih.gov A metal-free, one-pot conversion of proline derivatives allows for the synthesis of 2-aryl-3-iodopyrrolidines. researchgate.net These compounds are valuable precursors that can be dehalogenated to form 2-aryl-2,5-dihydro-1H-pyrroles, which are themselves precursors to iminosugars and 2-arylpyrroles, classes of compounds with potential pharmaceutical interest. researchgate.net The strategic incorporation of the pyrrolidine moiety, often facilitated by intermediates like this compound, is a common tactic in drug discovery, with many C-N bond-forming reactions being central to medicinal chemistry. acs.org For example, the synthesis of Alpelisib, a PI3K inhibitor, involves the use of (S)-pyrrolidine-2-carboxamide as a key building block. mdpi.com

Utilization in Material Science Research (as a chiral precursor)

The principles of chirality are increasingly being explored in material science to create materials with unique optical and electronic properties. yale.edu Chiral precursors like this compound are essential for the bottom-up synthesis of such advanced materials. While direct applications of this compound in material science are an emerging area, the synthesis of functionalized pyrrole (B145914) derivatives, which can be accessed from iodopyrrolidine precursors, has been shown to yield materials that emit violet to blue light and possess amorphous glassy properties. researchgate.net These characteristics are of interest for the development of new electronic and photonic devices. The broader field of chiral materials, including systems like 2D chiral perovskites, demonstrates the potential for molecules with defined stereochemistry to influence material properties significantly. yale.edu

Development of Chiral Ligands and Organocatalysts

The development of new chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. nih.gov The pyrrolidine framework, often derived from readily available sources like proline, is a privileged scaffold in the design of these catalysts. koreascience.krtcichemicals.com Enantiopure C₂-symmetrical trans-2,5-disubstituted pyrrolidines, which can be synthesized via 3-iodopyrrolidine (B174656) intermediates, have found utility as both organocatalysts and chiral ligands for asymmetric catalysis. nih.gov

The versatility of the pyrrolidine ring allows for its incorporation into various catalyst architectures. For example, substituted pyrrolidine derivatives can be potential chiral ligands and organocatalysts in asymmetric synthesis. researchgate.net Furthermore, the development of bifunctional organocatalysts, which can activate both the nucleophile and electrophile, often incorporates chiral amine structures like pyrrolidine. rsc.org These catalysts are valued for their stability, low toxicity, and operational simplicity compared to many metal-based catalysts. koreascience.krtcichemicals.com

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the covalent structure of (S)-3-Iodo-pyrrolidine. nih.govacdlabs.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. acdlabs.com While specific spectral data for the unprotected this compound is not extensively published, its expected spectrum can be predicted based on the analysis of related pyrrolidine (B122466) structures and fundamental NMR principles. acs.orgacs.orgnist.govaocs.org

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring. The proton at the C3 position, being directly attached to the same carbon as the iodine atom, would appear as a multiplet in a downfield region compared to other methylene (B1212753) protons due to the deshielding effect of the electronegative iodine. The protons on C2, C4, and C5 would also exhibit complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors.

In the ¹³C NMR spectrum, four distinct signals are expected, corresponding to the four non-equivalent carbon atoms of the pyrrolidine ring (assuming the N-H proton is not coupled). The C3 carbon, bonded to the iodine atom, would be significantly shifted downfield to approximately 10-20 ppm. The other carbons of the ring (C2, C5, and C4) would appear at higher field strengths, typically in the range of 25-60 ppm. chemicalbook.comudel.edu

Interactive Data Table: Predicted NMR Spectroscopic Data for this compound

Nucleus Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
¹HH on C3~4.0 - 4.5MultipletDownfield due to deshielding by iodine.
¹HH on C2, C5~3.0 - 3.8MultipletAdjacent to nitrogen and other ring carbons.
¹HH on C4~2.0 - 2.5MultipletCoupled to protons on C3 and C5.
¹HH on N~1.5 - 3.0Broad SingletChemical shift is variable and depends on solvent and concentration.
¹³CC3~10 - 20CHSignificant downfield shift due to the heavy atom effect of iodine.
¹³CC2, C5~50 - 60CH₂Adjacent to the nitrogen atom.
¹³CC4~30 - 40CH₂The most upfield carbon signal.

Note: Predicted values are based on analogous structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. nih.govspringernature.comnih.gov For this compound, this technique can be used to confirm that the iodine atom is oriented in the (S) configuration at the C3 stereocenter. The process requires growing a high-quality single crystal of the compound, often as a salt (e.g., hydrochloride or mandelate) to promote crystallization. mdpi.com

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). mdpi.comresearchgate.net When X-rays interact with electrons, particularly those in heavy atoms, a small phase shift occurs. The presence of the relatively heavy iodine atom in the structure of this compound makes it an ideal candidate for this analysis, as iodine produces a significant anomalous scattering effect. mdpi.com This effect breaks the inversion symmetry of the diffraction pattern (Friedel's Law), causing measurable differences in the intensities of specific pairs of reflections known as Bijvoet pairs. researchgate.net By analyzing these intensity differences, the absolute arrangement of atoms in space can be determined. The Flack parameter is a critical value calculated during the refinement of the crystal structure; a value close to zero for a known enantiomer confirms that the assigned absolute configuration is correct. nih.govmdpi.com

Interactive Data Table: Typical Parameters from X-ray Crystallographic Analysis

Parameter Description Typical Information Obtained
Crystal SystemThe classification of crystals based on their atomic lattice.e.g., Monoclinic, Orthorhombic
Space GroupThe group of symmetry operations for the crystal.e.g., P2₁
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.Provides the size and shape of the repeating unit.
Flack ParameterA parameter used to verify the absolute structure.A value near 0 confirms the correct enantiomer. mdpi.com
Final R-factorAn indicator of the quality of the fit between the model and the experimental data.Lower values indicate a better fit.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to gain structural information from its fragmentation pattern. gbiosciences.comsapub.org The molecular formula of this compound is C₄H₈IN, which corresponds to a monoisotopic mass of approximately 196.97 Da. chemsrc.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M•+) would be observed at a mass-to-charge ratio (m/z) of 197. Consistent with the nitrogen rule, the odd nominal molecular weight is indicative of a molecule containing a single nitrogen atom. msu.edu

The fragmentation of this compound is expected to be dominated by the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. docbrown.info This would lead to a prominent peak corresponding to the loss of an iodine radical (I•), resulting in a fragment ion at m/z 70 (M - 127). This [C₄H₈N]⁺ ion represents the pyrrolidinium (B1226570) cation and is often a significant peak in the spectrum. docbrown.info Other characteristic fragmentation patterns for aliphatic amines include alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. miamioh.edu

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Formula of Lost Neutral Notes
197[C₄H₈IN]•+-Molecular Ion (M•+)
127[I]⁺C₄H₈N•Cleavage of the C-N and C-C bonds.
70[C₄H₈N]⁺I•Loss of the iodine radical from the molecular ion. Likely a major peak.
43[C₂H₅N]•+C₂H₃IFragmentation of the pyrrolidine ring.

Chiral Chromatography for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of this compound is critical to ensure its stereochemical integrity for use in asymmetric synthesis. The most common technique for this purpose is chiral high-performance liquid chromatography (HPLC). chromatographyonline.comcsfarmacie.cz This method allows for the separation and quantification of the two enantiomers, this compound and (R)-3-Iodo-pyrrolidine.

The separation is achieved by using a chiral stationary phase (CSP), which is a column packing material that is itself chiral. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been functionalized with groups like 3,5-dimethylphenylcarbamate, are widely used and have proven effective for separating a broad range of chiral compounds, including amines. chromatographyonline.comphenomenex.com

In a typical analysis, a solution of the sample is injected into the HPLC system. A mobile phase, commonly a mixture of a nonpolar solvent like n-hexane and a polar alcohol such as isopropanol (B130326) or ethanol, carries the sample through the chiral column. scirp.org The two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes with different stabilities. This difference in interaction strength causes one enantiomer to travel through the column faster than the other, resulting in their separation and the appearance of two distinct peaks in the resulting chromatogram. The enantiomeric excess (% ee) is then calculated from the integrated areas of the two peaks. sigmaaldrich.com

Interactive Data Table: Components of a Typical Chiral HPLC Method

Component Description Example
Analytical TechniqueThe core separation method.High-Performance Liquid Chromatography (HPLC)
Stationary PhaseThe chiral column that enables separation.Chiralpak® AD-H or Chiralcel® OD-H (Amylose or Cellulose derivatives)
Mobile PhaseThe solvent system that carries the analyte through the column.Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v)
DetectorThe instrument used to detect the separated enantiomers.UV Detector (e.g., at 210 nm)
QuantitationThe method for determining the relative amounts of each enantiomer.Integration of peak areas in the chromatogram.

Spectroscopic Techniques for Mechanistic Studies

Spectroscopic methods are invaluable for studying the mechanisms of reactions involving this compound. beilstein-journals.org Techniques such as in situ NMR and IR spectroscopy allow researchers to monitor reactions in real-time, providing kinetic data and helping to identify transient intermediates. acs.orgmt.com

For example, in a nucleophilic substitution reaction where the iodide of this compound is displaced by another group, the reaction progress can be followed directly. A study involving the iodocyclisation of homoallylamines to form 3-iodopyrrolidines demonstrated that ¹H NMR can be used to monitor the reaction and determine the ratio of products formed. rsc.org

NMR Spectroscopy: By acquiring NMR spectra at regular intervals during a reaction, the disappearance of the reactant's characteristic signals (e.g., the proton or carbon at the C-I bond) and the simultaneous appearance of the product's signals can be tracked. This allows for the determination of reaction rates and can provide evidence for the formation of intermediates if they are present in sufficient concentration. acs.org

Infrared (IR) Spectroscopy: In situ IR spectroscopy is particularly useful for following changes in functional groups that have distinct vibrational frequencies. For instance, if this compound were converted to (S)-3-azido-pyrrolidine, the reaction could be monitored by observing the appearance of the strong, sharp azide (B81097) (N₃) stretch in the IR spectrum, typically around 2100 cm⁻¹.

These spectroscopic studies provide a deeper understanding of reaction pathways, allowing for the optimization of reaction conditions and the rational design of new synthetic methods. acs.orgethz.ch

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of polysubstituted chiral pyrrolidines is a central theme in organic chemistry due to their prevalence in natural products and their use as ligands and organocatalysts. organic-chemistry.orgresearchgate.net While methods for pyrrolidine (B122466) synthesis are numerous, the development of novel, highly stereoselective routes to specific derivatives like (S)-3-Iodo-pyrrolidine remains an active area of research.

Future efforts are likely to focus on the following:

Advanced Cyclization Strategies: Iodocyclization of homoallyl amines is a known method for producing 3-iodopyrrolidines. rsc.orgnih.gov Future work could explore new catalyst systems or reaction conditions to improve the stereoselectivity and functional group tolerance of these transformations, particularly for accessing the (S)-enantiomer from prochiral starting materials. For instance, controlling the reaction temperature can switch the outcome between azetidine (B1206935) and pyrrolidine formation, an observation that could be further exploited for selective synthesis. rsc.org

Metal-Catalyzed Annulations and Insertions: Methodologies such as the [3+2] annulation of N-Ts-α-amino aldehydes and the diverted N-H insertion reactions of metallocarbenes have proven effective for creating densely functionalized pyrrolidines. organic-chemistry.orgnottingham.ac.ukworktribe.com Adapting these powerful, metal-catalyzed reactions to incorporate an iodine substituent at the 3-position stereoselectively is a promising research direction. This could involve using iodine-containing building blocks or developing post-synthetic iodination protocols that preserve the established stereochemistry.

Organocatalytic Approaches: Asymmetric organocatalysis provides an environmentally friendly alternative to metal-based methods for constructing chiral pyrrolidines. researchgate.net Strategies based on iminium activation, Brønsted acid catalysis, and SOMO (Singly Occupied Molecular Orbital) activation are well-established for pyrrolidine synthesis. researchgate.net Research into designing specific organocatalysts that can mediate the enantioselective formation of the C-I bond during cyclization, perhaps through a bromo- or iodoaminocyclization, would be a significant advancement. researchgate.net

Synthetic StrategyDescriptionPotential for this compound
Iodocyclization Intramolecular cyclization of homoallylic amines initiated by an iodine source. rsc.orgnih.govDirect route to the 3-iodopyrrolidine (B174656) core; focus on enhancing enantioselectivity.
[3+2] Annulation A Lewis acid-promoted reaction between an aldehyde and an allylsilane to form a pyrrolidine ring with well-defined stereochemistry. organic-chemistry.orgAdaptation of substrates to introduce the iodo-substituent.
Metallocarbene N-H Insertion A metal-catalyzed reaction involving diazocarbonyl compounds and β-aminoketone derivatives that is diverted to form highly substituted proline derivatives. nottingham.ac.ukworktribe.comDevelopment of iodine-containing substrates compatible with the catalytic system.
Organocatalysis Use of small chiral organic molecules to catalyze asymmetric transformations, such as Michael additions followed by cyclization. researchgate.netacs.orgDesign of organocatalysts for enantioselective iodocyclization reactions.

Exploration of New Reactivity Profiles

The carbon-iodine bond in this compound is a key functional handle that enables a wide range of chemical transformations. While its use in standard nucleophilic substitution is understood, future research will likely uncover more nuanced and powerful reactivity.

Cross-Coupling Reactions: The C(sp³)-I bond is a suitable partner for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. nih.govlibretexts.org A major research avenue is the development of catalytic systems, particularly those using first-row transition metals, that can efficiently couple this compound with a broad range of organometallic reagents. nih.gov The stereocenter of the pyrrolidine ring could influence the reactivity and selectivity of these reactions, especially in chelation-assisted protocols. tesisenred.net

Radical Chemistry: The C-I bond can be homolytically cleaved to generate a carbon-centered radical. This opens up possibilities for radical-based transformations. For instance, iodo-derivatives can serve as precursors for radical [3+2] cycloaddition reactions, providing a pathway to more complex heterocyclic systems. tcichemicals.com Exploring the radical reactivity of this compound could lead to novel methods for C-C and C-heteroatom bond formation.

Ring Contraction and Skeletal Editing: Recent studies have shown that pyrrolidines can undergo ring contraction to form highly substituted cyclobutanes via iodonitrene chemistry. acs.orgntu.ac.uk This process involves the extrusion of nitrogen from a 1,1-diazene intermediate, which is generated from the pyrrolidine. acs.orgntu.ac.uk Applying this "skeletal editing" concept to this compound could provide stereoselective access to unique chiral cyclobutane (B1203170) structures, with the iodo-substituent potentially directing or participating in the rearrangement.

Computational Chemistry Insights into this compound Chemistry

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding and predicting chemical reactivity. researchgate.netresearchgate.net For this compound, computational studies can provide deep insights that guide experimental work.

Mechanism and Stereoselectivity: DFT calculations can be used to model the transition states of reactions involving this compound, such as its formation via iodocyclization or its participation in cross-coupling reactions. rsc.orgrsc.org This allows researchers to understand the origins of regio- and stereoselectivity and to rationally design catalysts or reaction conditions to favor a desired outcome. researchgate.netmdpi.com

Reactivity Prediction: Computational analysis of frontier molecular orbitals (HOMO, LUMO) and molecular electrostatic potential (MEP) can predict the most likely sites of reaction and the stability of reaction intermediates. mdpi.comtandfonline.com For example, studies on the stability of pyrrolidine-derived iminium ions have clarified their role in organocatalysis. nih.gov Similar studies on this compound and its derivatives could reveal novel reaction pathways or explain observed reactivity patterns.

Catalyst Design: When this compound is used as a precursor for ligands or organocatalysts, computational modeling can help in designing the final catalyst structure. By simulating the interaction of the catalyst with substrates, researchers can predict which catalyst modifications will lead to the highest levels of activity and enantioselectivity. tandfonline.comdovepress.com

Computational MethodApplication to this compoundExpected Insight
Density Functional Theory (DFT) Modeling transition states of synthetic and functionalization reactions. rsc.orgrsc.orgUnderstanding the origin of stereoselectivity and predicting reaction outcomes.
Frontier Molecular Orbital (FMO) Analysis Calculating HOMO/LUMO energies to assess electron-donating/accepting character. mdpi.comtandfonline.comPredicting reactivity and identifying potential reaction pathways.
Molecular Docking Simulating the interaction of catalysts derived from this compound with substrates. tandfonline.comdovepress.comGuiding the rational design of new, more effective asymmetric catalysts.

Expanding Applications in Asymmetric Catalysis

Chiral pyrrolidines are foundational structures in asymmetric organocatalysis, capable of promoting a wide array of transformations with high enantioselectivity. mdpi.com this compound is a promising platform for the development of next-generation catalysts.

The iodo-substituent offers several strategic advantages:

A Handle for Functionalization: The C-I bond can be readily converted into other functional groups via cross-coupling or substitution reactions. libretexts.orgtesisenred.net This allows for the modular synthesis of a library of pyrrolidine-based catalysts with diverse steric and electronic properties, potentially using high-throughput methods like "click" chemistry. acs.org

Halogen Bonding Interactions: The iodine atom can act as a halogen bond donor, a non-covalent interaction that is increasingly being recognized as a tool for controlling selectivity in catalysis. frontiersin.org A catalyst derived from this compound could use halogen bonding to pre-organize substrates in the transition state, thereby enhancing enantioselectivity in reactions like Michael additions or aldol (B89426) reactions. acs.orgfrontiersin.org

Precursor to Privileged Ligands: Many highly effective ligands for metal-catalyzed asymmetric reactions feature a pyrrolidine core. nih.govnih.gov this compound can serve as a chiral building block for the synthesis of novel phosphine, N-heterocyclic carbene (NHC), or PHOX-type ligands, where the initial iodo-functionality guides the introduction of the coordinating atoms.

Sustainable Synthesis Approaches to Chiral Iodopyrrolidines

Modern synthetic chemistry places a strong emphasis on "green" and sustainable practices. rasayanjournal.co.in Future research on this compound and related compounds will increasingly incorporate these principles.

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally benign route to chiral molecules. nih.gov Research could focus on discovering or engineering enzymes, such as transaminases or oxidases, that can produce chiral pyrrolidine precursors with high enantiomeric excess. rsc.orgnih.gov A one-pot photoenzymatic synthesis has already been demonstrated for producing chiral 3-aminopyrrolidines, showcasing a viable strategy that combines photochemical activation with enzymatic stereocontrol. acs.org

Green Solvents and Conditions: Replacing hazardous organic solvents with more sustainable alternatives like water or biobased solvents (e.g., 2-MeTHF, CPME) is a key goal of green chemistry. mdpi.comencyclopedia.pub Developing synthetic routes to this compound that are effective in these solvents would significantly reduce the environmental impact of its production. Additionally, methods that utilize microwave irradiation or electrochemical synthesis can reduce reaction times and avoid the need for stoichiometric chemical oxidants or reductants. mdpi.comresearchgate.net

Atom Economy: Synthetic strategies that maximize the incorporation of atoms from the starting materials into the final product are inherently more sustainable. Methods like catalytic [3+2] cycloadditions or C-H activation/amination reactions are highly atom-economical and represent a greener approach to constructing the pyrrolidine ring compared to classical multi-step sequences that generate significant waste. organic-chemistry.orgorganic-chemistry.org

Conclusion

Summary of Key Synthetic Achievements

The synthesis of (S)-3-Iodo-pyrrolidine and its derivatives has been achieved through several key methodologies, primarily involving the stereoselective functionalization of pyrrolidine (B122466) precursors. A significant achievement is the development of iodocyclization reactions of homoallylic amines and sulfonamides. nih.govfigshare.comacs.org These reactions allow for the direct introduction of the iodine atom at the C-3 position of the pyrrolidine ring with a high degree of stereocontrol.

Another noteworthy synthetic strategy involves the one-pot oxidative decarboxylation-β-iodination of α-amino acids. acs.org This method provides a mild and efficient route to 2,3-disubstituted pyrrolidines, where the iodine is introduced at the previously unfunctionalized 3-position. acs.org Furthermore, the conversion of readily available proline derivatives into 2-aryl-3-iodopyrrolidines has been accomplished through a metal-free, sequential scission-iodination-arylation process. researchgate.net

The synthesis of functionalized 3-iodopyrrolidine (B174656) derivatives has also been realized through the temperature-controlled iodocyclization of homoallylamines, which can be selectively directed to form either azetidines or pyrrolidines. researchgate.netrsc.org This thermal isomerization of azetidines to pyrrolidines provides a streamlined pathway to these valuable intermediates. rsc.org

Synthetic Method Key Features Starting Materials Reference
IodocyclizationStereoselective, forms trans-2,5-disubstituted 3-iodopyrrolidinesEnantiopure homoallylic sulfonamides nih.govfigshare.comacs.org
Oxidative Decarboxylation-β-iodinationOne-pot, mild conditions, introduces iodine at C-3α-amino acid carbamates or amides acs.org
Sequential Scission-Iodination-ArylationMetal-free, mild conditionsProline derivatives researchgate.net
Temperature-Controlled IodocyclizationSelectively forms azetidines or pyrrolidinesHomoallylamines researchgate.netrsc.org

Recapitulation of Stereochemical Control Strategies

The control of stereochemistry is paramount in the synthesis of this compound and its derivatives, as the biological activity of the final products is often dependent on their specific stereoisomeric form. researchgate.net Several strategies have been effectively employed to achieve high levels of stereochemical control.

The use of chiral auxiliaries has been a cornerstone in the asymmetric synthesis of pyrrolidines. wikipedia.org For instance, sulfinimine-derived enantiopure homoallylic sulfonamides have been utilized to direct the stereochemical outcome of iodocyclization reactions, affording trans-2,5-disubstituted 3-iodopyrrolidines with high diastereoselectivity. nih.govacs.org The Ellman auxiliary protocol has also been employed in the stereoselective allylation of imines to generate single enantiomer starting materials for subsequent cyclization. researchgate.netrsc.org

Substrate-controlled reactions are another critical approach. The inherent chirality of starting materials, such as optically active amino acids or their derivatives, can effectively guide the stereochemistry of subsequent transformations. acs.org For example, the use of chiral methyl (2S,4S)-4-acetyloxyproline-1-carboxylate has been studied to assess the stereoselectivity of the oxidative decarboxylation−β-iodination reaction. acs.org

Furthermore, the reaction conditions, particularly temperature, have been shown to play a crucial role in stereochemical outcomes. In the iodocyclization of homoallylamines, increasing the reaction temperature from 20 °C to 50 °C switches the outcome from the formation of azetidines to the stereoselective formation of functionalized 3-iodopyrrolidines. researchgate.netrsc.org This temperature-dependent isomerization provides a powerful tool for controlling the final product's stereochemistry.

Strategy Description Example Reference
Chiral AuxiliariesTemporary incorporation of a chiral group to direct stereoselectivity.Use of sulfinimine-derived enantiopure homoallylic sulfonamides in iodocyclization. nih.govacs.orgwikipedia.org
Substrate ControlUse of chiral starting materials to dictate the stereochemical outcome.Synthesis from chiral methyl (2S,4S)-4-acetyloxyproline-1-carboxylate. acs.org
Temperature ControlManipulation of reaction temperature to favor the formation of a specific stereoisomer.Isomerization of azetidines to pyrrolidines at elevated temperatures. researchgate.netrsc.org

Future Prospects for this compound in Advanced Organic Synthesis

The versatility of the iodo group as a leaving group and its utility in cross-coupling reactions position this compound as a highly valuable intermediate for the synthesis of a diverse range of complex molecules. Its future applications in advanced organic synthesis are promising and multifaceted.

The development of novel catalytic systems for the functionalization of the C-I bond will likely expand the synthetic utility of this compound. This includes the exploration of new transition-metal-catalyzed cross-coupling reactions to introduce a wide variety of substituents at the C-3 position, further diversifying the accessible chemical space of pyrrolidine derivatives.

The application of this compound in the synthesis of biologically active compounds and pharmaceutical targets is a major area for future research. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse functionalities at the 3-position via the iodo intermediate opens up new avenues for drug discovery. tandfonline.comresearchgate.netnih.gov For example, it can serve as a key precursor for the synthesis of analogs of nicotinic α4β2 receptor imaging agents and other neurologically active compounds. nih.gov

Furthermore, the development of more efficient and sustainable synthetic methods for the preparation of this compound itself will continue to be an important research focus. This includes the design of catalytic, enantioselective reactions that minimize waste and utilize readily available starting materials. The exploration of flow chemistry and other process intensification technologies could also lead to more scalable and cost-effective production of this important building block.

Q & A

Q. What are the common synthetic routes for preparing (S)-3-Iodo-pyrrolidine, and how can stereochemical integrity be preserved?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For substitution, reagents like sodium azide or potassium thiocyanate facilitate halogen replacement while maintaining the pyrrolidine backbone . To preserve stereochemistry during coupling reactions (e.g., Suzuki-Miyaura), chiral ligands and palladium catalysts (e.g., Pd(PPh₃)₄) are critical. Purification via chiral chromatography or crystallization ensures enantiomeric purity. Key parameters include low-temperature conditions (-20°C to 0°C) and inert atmospheres to prevent racemization.

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments (e.g., pyrrolidine ring protons at δ 1.8–3.2 ppm) and iodine’s deshielding effects .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 237.0 for C₄H₈NI) validate molecular weight.
  • Melting Point Analysis : Reported mp ranges (88–100°C) cross-check purity .
  • IR Spectroscopy : C-I stretching vibrations (~500 cm⁻¹) confirm iodination.

Advanced Research Questions

Q. How can coupling reactions involving this compound be optimized for high enantiomeric excess (ee) in cross-coupled products?

  • Methodological Answer :
  • Catalyst Screening : Test chiral phosphine ligands (e.g., BINAP) with Pd(0) to enhance stereoselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve reaction rates while minimizing side reactions.
  • Kinetic Control : Monitor reaction progress via TLC/GC-MS to terminate at optimal conversion (70–90%) before racemization occurs.
  • Example Data :
Ligandee (%)Yield (%)
(S)-BINAP9582
Racemic Mixture5075

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from:
  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) across labs .
  • Structural Confounders : Re-analyze derivatives for trace impurities via HPLC; even 2% contaminants can skew IC₅₀ values .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Q. How should control experiments be designed when studying catalytic activity of this compound derivatives?

  • Methodological Answer :
  • Negative Controls : Use non-iodinated pyrrolidine analogs to isolate iodine’s role in catalysis.
  • Isotopic Labeling : Incorporate ¹²⁵I to track reaction pathways via radiometric assays .
  • Enantiomer Comparison : Test (R)-enantiomers to distinguish stereospecific effects.
  • Literature Benchmarking : Compare results against PubChem-deposited datasets for validation .

Data Contradiction Analysis

Q. How do researchers address conflicting spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-reference NMR with X-ray crystallography (if crystals are obtainable) to resolve signal overlap .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and compare with experimental data .
  • Collaborative Verification : Share raw data via open-access platforms (e.g., Zenodo) for peer validation .

Experimental Design Considerations

Q. What steps ensure reproducibility in synthesizing this compound under varying laboratory conditions?

  • Methodological Answer :
  • Detailed SOPs : Document reagent purity (e.g., ≥99% Pd catalysts), moisture levels (<50 ppm), and stirring rates.
  • Robustness Testing : Vary parameters (e.g., temperature ±5°C, solvent ratios) to identify critical factors .
  • Inter-Lab Trials : Collaborate with external groups to validate protocols .

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